

Fmoc-Photo-Linker spacer design for better accessibility

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Compound Focus: Fmoc-Photo-Linker

CAS No.: 162827-98-7

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Fmoc-Photolabile Linker: Technical Specifications

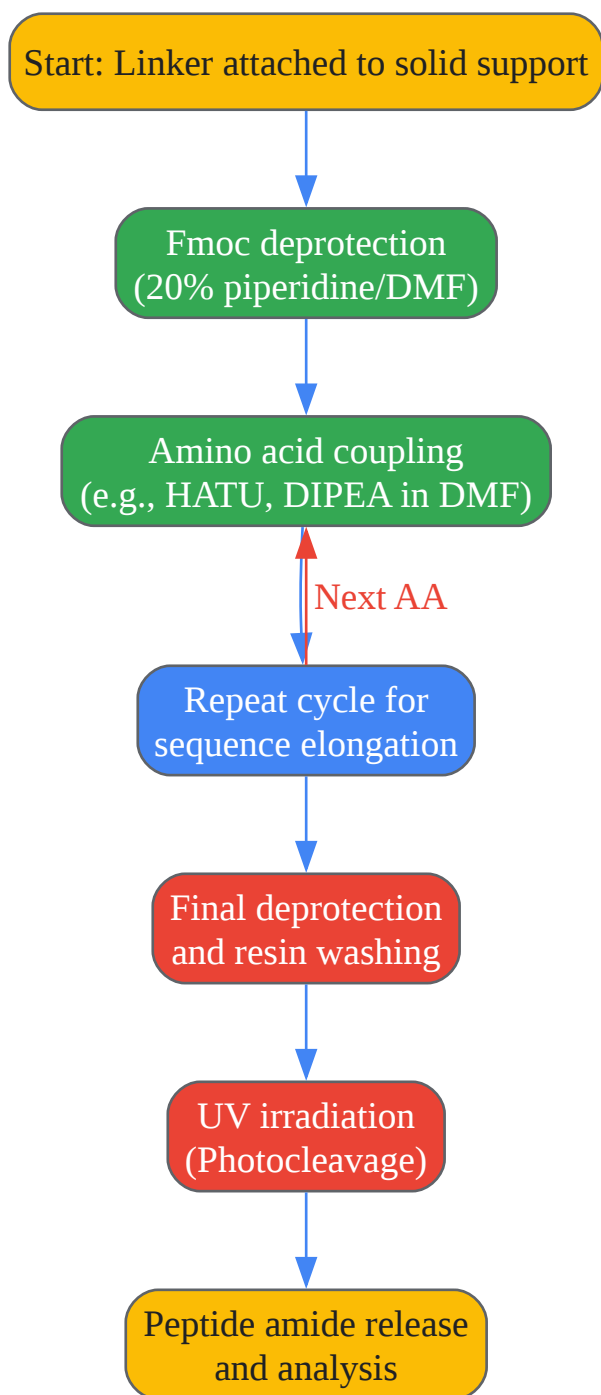
The table below summarizes the core technical data for the Fmoc-Photolabile Linker (CAS 162827-98-7) for quick reference [1] [2] [3].

Property	Specification
CAS Number	162827-98-7 [1] [2] [3]
Molecular Formula	$C_{28}H_{28}N_2O_8$ [1] [2] [3]
Molecular Weight	520.53 g/mol [1] [3]
Synonym	Fmoc-Photo-Linker [2]
Primary Application	Solid-phase synthesis of peptide amides [1] [2] [3]
Cleavage Mechanism	Photocleavage under UV light (neutral conditions) [2]

Property	Specification
Key Advantage	Enables the use of various amino acid protecting groups under standard Fmoc-chemistry conditions [1] [2]

Experimental Workflow for Solid-Phase Synthesis

The following diagram outlines a generalized workflow for using the Fmoc-Photolabile Linker in peptide synthesis, integrating concepts from automated and microarray platforms [4] [5].



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Workflow Steps:

- **Linker Loading:** The Fmoc-Photolabile Linker is first attached to a solid support, such as a resin bead or within a porous polymer layer in a microarray spot [5].
- **Peptide Elongation:** Standard Fmoc-SPPS cycles are performed [4] [2]:
 - **Fmoc Deprotection:** The Fmoc group is removed using a solution like 20% piperidine in DMF.

- **Amino Acid Coupling:** The next Fmoc-amino acid is coupled using activators like HATU (0.45 M in DMF) and a base such as DIPEA. This cycle is repeated to build the desired peptide sequence.
- **Final Processing:** After sequence assembly, final deprotection steps may be performed. The resin is thoroughly washed to remove all reagents and by-products [4].
- **Photocleavage:** The finished peptide is released from the solid support as a peptide amide by irradiating the resin with **UV light under neutral conditions** [2]. This light-triggered release allows for precise spatial and temporal control [5].

Key Applications & Advantages

The unique property of photochemical cleavage makes this linker particularly valuable for specific advanced applications:

- **Synthesis of Peptide Amides:** This is the primary function of the linker, producing C-terminal peptide amides which are common in biologically active peptides [1] [3].
- **High-Throughput Screening (HTS):** The linker is ideal for platforms that combine solid-phase synthesis with immediate biological testing. UV light can be used to release synthesized compounds directly into assay droplets containing live cells, enabling rapid screening [5].
- **Orthogonality in Complex Syntheses:** The photolabile linker is stable to acids, allowing for on-resin global deprotection using acidic conditions. Researchers can then wash away the deprotection by-products, leaving a pure peptide attached to the resin, which is released only upon UV exposure [6]. This orthogonality is also crucial for synthesizing cyclic peptides and peptide thioesters used in Native Chemical Ligation [6].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with photolabile linkers.

Problem	Possible Cause	Solution
Incomplete Photocleavage	Insufficient UV energy; poor light penetration.	Ensure UV wavelength is optimal for the nitrobenzyl group. Agitate the resin during irradiation or use a flow reactor for better exposure [2].

Problem	Possible Cause	Solution
Low Purity or Yield	Premature hydrolysis of the linker; side reactions.	For aqueous microenvironments, consider that the carbamate-based linkers offer superior stability against hydrolysis compared to ester-based linkers [7].
Difficulty with Acylation	Steric hindrance around the linker.	Newer backbone amide linkers (e.g., Hcnb) use O-to-N transacylation for more efficient loading of hindered amino acids [6].

Guidance for Further Experimental Design

- **For Advanced Architectures:** If your work involves creating hydrogels or materials for controlled release, note that the **chemical nature of the photolabile bond** (e.g., carbamate vs. ester) significantly impacts both the photolysis rate and hydrolytic stability in aqueous environments. The NB-carbamate bond has been shown to have superior light responsiveness and resistance to hydrolysis [7].
- **For Full Automation:** The synthesis and subsequent modification of peptides using photolabile linkers can be integrated into a fully automated, programmable platform like the "Chemputer," which uses a chemical description language (χ DL) to encode every step [4].

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